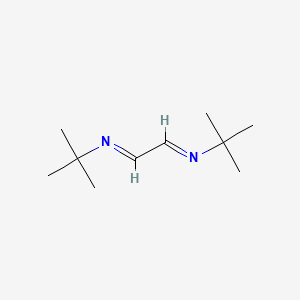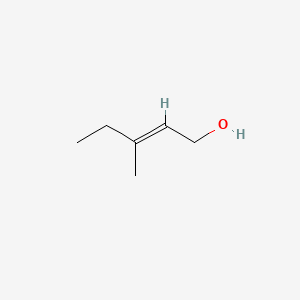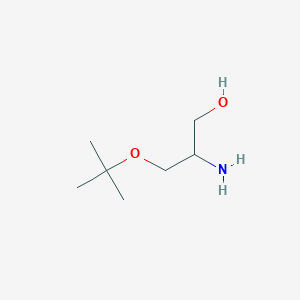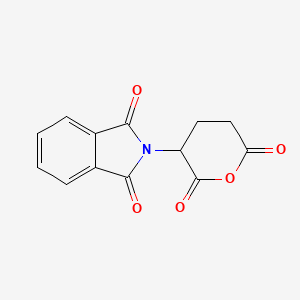
2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-
Overview
Description
2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-) is an organic compound with the molecular formula C8H16N2 . It is also known as diisopropylamine dicarboxylate.
Synthesis Analysis
The synthesis of 2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-) involves the reaction of isopropylamine with diethyl malonate. The resulting product is then treated with sulfuric acid to form the diisopropylamine dicarboxylate.Molecular Structure Analysis
The molecular structure of 2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-) can be represented by the IUPAC Standard InChI: InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 .Physical And Chemical Properties Analysis
2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-) is a colorless to pale yellow liquid. It has a molecular weight of 140.2260 g/mol and is soluble in water, ethanol, and most organic solvents. It has a density of 1.080 g/mL.Scientific Research Applications
Molecular Imprinting and Analytical Applications
A study by Bykov et al. (2017) explores the use of molecular imprinted polymer (MIP) based sorbents for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples. This research underscores the potential of MIP technology for enhancing the selectivity and sensitivity of analytical methods in forensic and clinical toxicology, particularly when using GC/MS systems. The study demonstrates the effectiveness of MIP-based cartridges over conventional methods, achieving significantly lower limits of detection for the analyte in urine, thus illustrating a valuable application in the selective extraction and precise quantification of specific compounds in complex biological matrices Bykov et al., 2017.
Coordination Chemistry and Magnetic Properties
In coordination chemistry, a study by Bhowmik et al. (2010) investigates the synthesis, structure, and magnetic properties of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases. This research highlights the complex's unique structural features and its potential applications in the field of magnetic materials. The study provides insights into the coordination environment of nickel(II) ions and the impact of different ligand architectures on the overall magnetic behavior of the complexes, thereby contributing to the understanding of metal-ligand interactions and their implications for designing new magnetic materials Bhowmik et al., 2010.
Vibrational Spectroscopy and Drug Analysis
Yavuz et al. (2009) focus on the structural and vibrational study of maprotiline, a compound structurally related to the one . Through DFT calculations and vibrational spectroscopy, the research provides a detailed analysis of the molecular structure and vibrational modes of maprotiline. Such studies are crucial for understanding the physicochemical properties of pharmaceutical compounds and can aid in the identification and characterization of drugs, thereby having implications for drug design and development Yavuz et al., 2009.
Synthesis and Characterization of Novel Derivatives
Research by Jing (2010) involves the design and synthesis of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives. This study exemplifies the application of synthetic chemistry in modifying the structure of a base compound to achieve derivatives with potentially different properties and applications. Characterization of these new derivatives through NMR, IR, and MS techniques contributes to the broader field of organic and medicinal chemistry, where the synthesis of novel compounds can lead to the discovery of new drugs or materials with unique properties Jing, 2010.
properties
IUPAC Name |
N,N'-ditert-butylethane-1,2-diimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACCVLBYBQLWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC=NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24764-88-3, 30834-74-3 | |
| Record name | N,N'-Di-t-butylethanedialdimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024764883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030834743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4-amine](/img/structure/B3423501.png)
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B3423516.png)










